![molecular formula C19H21N3O2 B2736502 1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(4-methoxyphenyl)-1-(m-tolyl)urea CAS No. 898449-52-0](/img/structure/B2736502.png)
1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(4-methoxyphenyl)-1-(m-tolyl)urea
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Description
1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(4-methoxyphenyl)-1-(m-tolyl)urea, also known as DPU-4, is a chemical compound that has been extensively studied for its potential therapeutic applications. DPU-4 is a urea derivative that has been shown to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic properties.
Scientific Research Applications
Stereoselective Synthesis and PI3 Kinase Inhibition
A study detailed the stereoselective synthesis of an active metabolite of a potent PI3 kinase inhibitor, highlighting the importance of stereochemistry in the biological activity of such compounds. The research focused on the synthesis and stereochemical determination, demonstrating the potential application of such compounds in targeting PI3 kinase for therapeutic purposes (Zecheng Chen et al., 2010).
Synthesis Methods and Characterization
Another study focused on the synthesis of a closely related compound, providing insights into the synthetic strategies and characterizations of such chemical entities. The research elaborated on different synthesis methods, achieving the final product through carbonylation reactions and confirming its structure through various spectroscopic techniques (Antonia A Sarantou & G. Varvounis, 2022).
Glycolic Acid Oxidase Inhibition
Research on 4-substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives, which share a pyrrole core with the compound of interest, investigated their role as inhibitors of glycolic acid oxidase. These compounds displayed significant inhibitory activity, suggesting their potential application in managing conditions related to glycolic acid oxidase activity (C. Rooney et al., 1983).
Corrosion Inhibition
A study explored the potential of pyrazoline derivatives, which are structurally related to the target compound, in corrosion inhibition of mild steel in hydrochloric acid solutions. The findings underscored the efficacy of these compounds in enhancing corrosion resistance, revealing their practical applications in industries facing corrosion challenges (H. Lgaz et al., 2020).
properties
IUPAC Name |
1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(4-methoxyphenyl)-1-(3-methylphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c1-14-5-3-6-16(13-14)22(18-7-4-12-20-18)19(23)21-15-8-10-17(24-2)11-9-15/h3,5-6,8-11,13H,4,7,12H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLCLHPSNIKIGNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(C2=NCCC2)C(=O)NC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(4-methoxyphenyl)-1-(m-tolyl)urea |
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